(R)-2-Aminoundecanoic acid (R)-2-Aminoundecanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC3681032
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 201.31

(R)-2-Aminoundecanoic acid

CAS No.:

Cat. No.: VC3681032

Molecular Formula:

Molecular Weight: 201.31

* For research use only. Not for human or veterinary use.

(R)-2-Aminoundecanoic acid -

Specification

Molecular Weight 201.31

Introduction

Chemical Structure and Properties

Structural Characteristics

(R)-2-Aminoundecanoic acid has the molecular formula C11H23NO2. By analogy with the structurally similar 2-Aminodecanoic acid (C10H21NO2), we can infer several key structural features:

  • A linear aliphatic chain of 11 carbon atoms

  • An amino group at the C2 position with R-stereochemistry

  • A carboxylic acid group at the C1 position

The compound can be represented in SMILES notation as CC(C)CCCCCCCC(C(=O)O)N, with specific stereochemistry indicators for the R-configuration at the alpha carbon.

Physical and Chemical Properties

While specific data for (R)-2-Aminoundecanoic acid is limited in the available literature, several properties can be reasonably predicted based on structurally similar compounds:

  • Physical state: Likely a white crystalline solid at room temperature

  • Solubility: Probably limited solubility in water due to the long hydrocarbon chain, but soluble in organic solvents

  • Acid-base properties: Contains both acidic (carboxyl) and basic (amino) functional groups, making it amphoteric

  • Melting point: Likely in the range of 190-200°C based on similar amino acids

Synthesis Methods

Chemical Synthesis Approaches

While the search results don't provide specific methods for synthesizing (R)-2-Aminoundecanoic acid, several approaches could potentially be adapted from methods used for similar compounds:

Asymmetric Synthesis

Applications

Peptide Chemistry

  • Incorporation into peptides to create lipopeptides with unique properties

  • Design of peptide-based surfactants leveraging both hydrophilic (amino acid) and hydrophobic (alkyl chain) regions

  • Development of peptide mimetics for medicinal chemistry

Pharmaceutical Applications

  • Potential use as a chiral intermediate in drug synthesis

  • Possible development as a drug-delivery vector due to its amphiphilic nature

  • Research into biological activity based on structural similarity to naturally occurring compounds

Polymer Applications

While omega-amino acids like 11-aminoundecanoic acid are widely used in polyamide production, (R)-2-Aminoundecanoic acid could offer unique properties in polymer chemistry:

Specialty Polymers

The stereochemistry at the alpha position could impart specific properties to resulting polymers:

  • Controlled folding or helicity in the polymer chain

  • Enhanced mechanical properties due to stereoregular structure

  • Potential for biodegradable polymers with controlled degradation profiles

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-2-Aminoundecanoic acid, each with distinct properties and applications:

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
2-Aminodecanoic acidC10H21NO2One carbon shorter chainSimilar reactivity, slightly more water-soluble
(S)-2-Aminoundecanoic acidC11H23NO2Opposite stereochemistryEnantiomer with different biological activity
11-Aminoundecanoic acidC11H23NO2Amino group at terminal positionWidely used in nylon-11 production
12-Aminododecanoic acidC12H25NO2One carbon longer, terminal amino groupUsed in nylon-12 manufacturing

Nomenclature and Identifiers

Based on systematic nomenclature patterns for similar compounds, (R)-2-Aminoundecanoic acid might also be known by several alternative names:

  • (R)-2-Aminoundecanoic acid

  • (R)-α-Aminoundecanoic acid

  • Undecanoic acid, (R)-2-amino-

  • (R)-2-Aminohendecanoic acid

This naming pattern follows the convention seen with 2-Aminodecanoic acid, which has synonyms including "Decanoic acid, 2-amino-" and "2-amino-decanoic acid" .

Current Research and Future Perspectives

Trends in Sustainable Chemistry

The chemical industry is increasingly focused on developing sustainable processes using renewable resources, as noted in the available literature . This trend may drive interest in compounds like (R)-2-Aminoundecanoic acid, particularly if they can be synthesized from bio-based starting materials.

The development of "green" synthesis routes for amino acids represents an active research area, with particular emphasis on:

  • Reducing waste through catalytic methods

  • Using renewable feedstocks

  • Developing room-temperature, aqueous-phase reactions

  • Implementing continuous-flow processes

Emerging Applications

Several emerging fields may create new applications for compounds like (R)-2-Aminoundecanoic acid:

Materials Science

  • Development of self-assembling materials based on amino acid amphiphiles

  • Creation of chiral materials with specific recognition properties

  • Design of biocompatible polymers for medical applications

Biotechnology

  • Potential incorporation into engineered proteins

  • Use in peptidomimetics for enzyme inhibition

  • Development of amino acid-based surfactants for biological applications

Advanced Synthesis Technologies

The innovative multienzyme cascade approaches recently developed for omega-amino acids represent the cutting edge of sustainable synthesis . Adapting these methods for alpha-amino acids with defined stereochemistry could lead to more efficient production of compounds like (R)-2-Aminoundecanoic acid.

Computational approaches, including molecular modeling and machine learning, may help optimize reaction conditions and enzyme engineering for improved stereoselectivity and efficiency in amino acid synthesis.

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